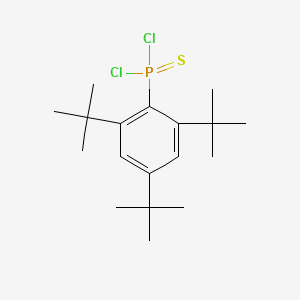
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is a chemical compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a phosphonothioic dichloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride typically involves the reaction of (2,4,6-Tri-tert-butylphenyl)lithium with phosphorus trichloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and techniques to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonothioate esters or amides, while oxidation reactions may produce phosphonothioic acids.
Scientific Research Applications
(2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for understanding biological pathways involving phosphorus.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride involves its ability to interact with various molecular targets. The phosphonothioic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but different functional groups.
2,6-Di-tert-butylphenol: Another antioxidant with fewer tert-butyl groups, used in industrial applications.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production
Uniqueness: (2,4,6-Tri-tert-butylphenyl)phosphonothioic dichloride is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the phosphonothioic dichloride group. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.
Properties
CAS No. |
85421-74-5 |
|---|---|
Molecular Formula |
C18H29Cl2PS |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
dichloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C18H29Cl2PS/c1-16(2,3)12-10-13(17(4,5)6)15(21(19,20)22)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChI Key |
IDQCUFBKYAMBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=S)(Cl)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


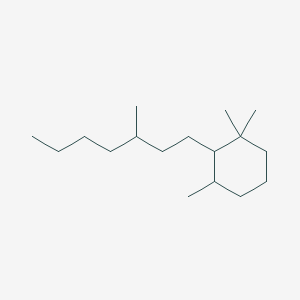
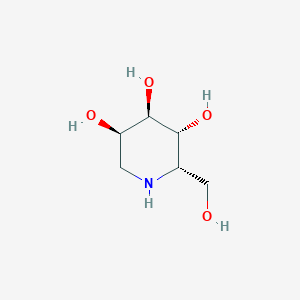
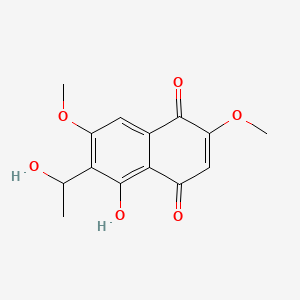
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
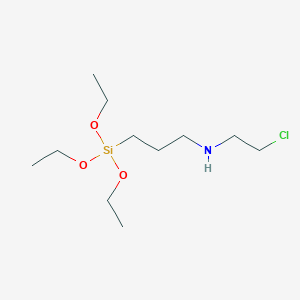
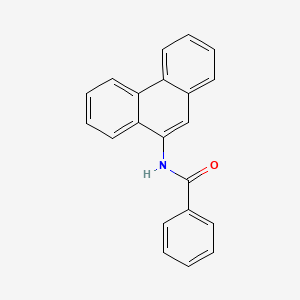
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
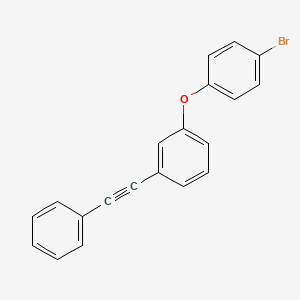
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
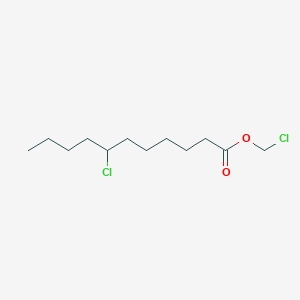
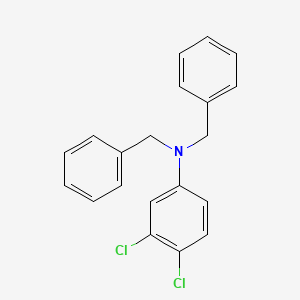
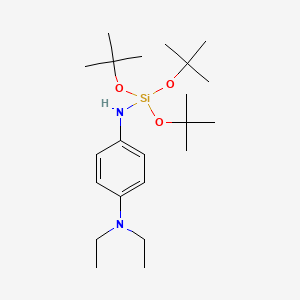
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
